molecular formula C8H11BO4 B3097714 [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid CAS No. 1315276-35-7

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid

Cat. No. B3097714
CAS RN: 1315276-35-7
M. Wt: 181.98 g/mol
InChI Key: BKFKGPIRDFIJEV-UHFFFAOYSA-N
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Description

“[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1315276-35-7 . It has a molecular weight of 181.98 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(hydroxymethyl)-5-methoxyphenylboronic acid . The InChI code is 1S/C8H11BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10-12H,5H2,1H3 . The InChI key is BKFKGPIRDFIJEV-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, boronic acids like this compound are involved in various chemical reactions such as Copper-mediated trifluoromethylation, Copper-catalyzed transformations from arylboronic acids in water, Mitsunobu, Suzuki, and amidation reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.98 . It is solid in its physical form . The storage temperature is 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

“[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid” is used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biologically Active Molecules

This compound is involved in the synthesis of biologically active molecules . For example, it is used in the creation of Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors via Suzuki coupling reactions .

HIV Protease Inhibitors

“[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid” is used in the development of HIV protease inhibitors with antiviral activity against drug-resistant viruses .

Pyrrole Derivatives

This compound is used in the synthesis of pyrrole derivatives for use as PDE4B inhibitors .

mTOR Kinase Inhibitors

Although not directly related to “[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid”, similar boronic acids like “4-(Hydroxymethyl)phenylboronic acid” are used in the synthesis of imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors .

Antiviral Activity Against Resistant Viruses

Similar to the third point, “4-(Hydroxymethyl)phenylboronic acid” is also used in the development of human immunodeficiency virus protease inhibitors with activity against resistant viruses .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups , expanding the scope of boron chemistry .

Pharmacokinetics

It’s known that boronic esters, like this compound, are generally stable , easy to purify, and often commercially available . These features suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This makes it a valuable tool in organic synthesis , contributing to the synthesis of biologically active molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. The introduction of the more stable boronic ester moiety, as in this compound, has significantly expanded the scope of boron chemistry .

properties

IUPAC Name

[3-(hydroxymethyl)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFKGPIRDFIJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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